molecular formula C13H17NO2 B14810518 5-Tert-butyl-3-cyclopropoxypicolinaldehyde

5-Tert-butyl-3-cyclopropoxypicolinaldehyde

Cat. No.: B14810518
M. Wt: 219.28 g/mol
InChI Key: AIZGCUKVOXJKPC-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a derivative of picolinaldehyde, featuring a tert-butyl group and a cyclopropoxy group attached to the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-cyclopropoxypicolinaldehyde typically involves the reaction of picolinaldehyde with tert-butyl and cyclopropoxy substituents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide in the presence of a catalyst to introduce the tert-butyl group . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl bromide and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to improve yield and purity, such as the use of high-efficiency catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Cyclopropyl bromide, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 5-Tert-butyl-3-cyclopropoxypicolinic acid.

    Reduction: 5-Tert-butyl-3-cyclopropoxypicolinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-3-cyclopropoxypicolinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butyl and cyclopropoxy groups enhances its stability and makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-tert-butyl-3-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-13(2,3)9-6-12(16-10-4-5-10)11(8-15)14-7-9/h6-8,10H,4-5H2,1-3H3

InChI Key

AIZGCUKVOXJKPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)C=O)OC2CC2

Origin of Product

United States

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